molecular formula C23H26N2O5 B2723022 Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1235009-21-8

Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate

Cat. No.: B2723022
CAS No.: 1235009-21-8
M. Wt: 410.47
InChI Key: QIMQIUNZFLMJFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C23H26N2O5 and its molecular weight is 410.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • The preparation and reactivity of piperidine derivatives, such as "Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate," have been explored for their potential in synthesizing natural products and compounds with pharmacological interests. These derivatives have been applied in the synthesis of emetine-like antiepileptic agents, herbicides, and therapeutic agents for liver disorders, showcasing their versatility in organic synthesis and medicinal chemistry (Ibenmoussa et al., 1998).

Medicinal Chemistry and Pharmacology

  • The compound has been part of studies focusing on the discovery of new pharmacologically active molecules. For instance, piperidine-4-carboxamide derivatives have shown highly potent anti-HIV-1 activity, indicating the potential use of such compounds in antiviral therapies (Imamura et al., 2006). Additionally, halogenated 4-(phenoxymethyl)piperidines were evaluated as potential radiolabeled probes for σ-1 receptors, which could aid in the development of diagnostic tools for neurodegenerative diseases (Waterhouse et al., 1997).

Antioxidant and Antinociceptive Activities

  • Novel phenoxy acetyl carboxamides, likely related in structure to "this compound," were synthesized and evaluated for their antioxidant and antinociceptive activities. These studies demonstrate the compound's potential in developing treatments for oxidative stress-related diseases and pain management (Manjusha et al., 2022).

GABA Receptor Modulation

  • Research into piperine derivatives, which share a similar piperidine core to "this compound," has led to the identification of compounds that efficiently modulate γ-aminobutyric acid type A receptors. These findings could contribute to the development of new anxiolytic and sedative drugs (Schöffmann et al., 2014).

Antiparasitic Activity

  • Benzoic acid derivatives from Piper species, including compounds structurally related to "this compound," have shown significant antiparasitic activity against Leishmania spp., Trypanosoma cruzi, and Plasmodium falciparum. These findings underscore the potential of such compounds in treating parasitic infections (Flores et al., 2008).

Future Directions

Piperidine derivatives, including “Methyl 4-(((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)carbamoyl)benzoate”, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

methyl 4-[[1-(2-phenoxyacetyl)piperidin-4-yl]methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-29-23(28)19-9-7-18(8-10-19)22(27)24-15-17-11-13-25(14-12-17)21(26)16-30-20-5-3-2-4-6-20/h2-10,17H,11-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIMQIUNZFLMJFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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